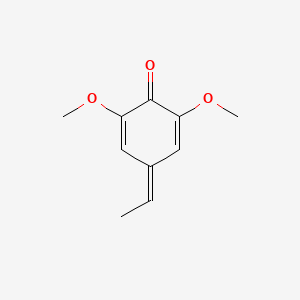
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with ethylidene and methoxy groups
Preparation Methods
The synthesis of 4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of 2,6-dimethoxyphenol with ethylidene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .
Scientific Research Applications
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding biological oxidation-reduction processes.
Medicine: Research explores its potential as an antioxidant and its role in drug development for treating oxidative stress-related diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative states and modulating enzyme activities. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Similar structure but lacks the ethylidene group, affecting its reactivity and applications.
2,6-Di-tert-butyl-4-ethylidene-2,5-cyclohexadien-1-one: Contains bulkier tert-butyl groups, influencing its steric properties and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
55182-51-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6H,1-3H3 |
InChI Key |
OAXUHCVWJBFISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C=C(C(=O)C(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


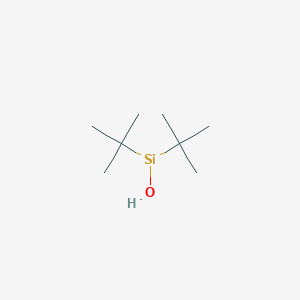
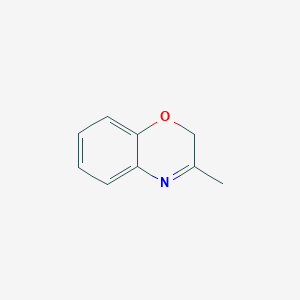
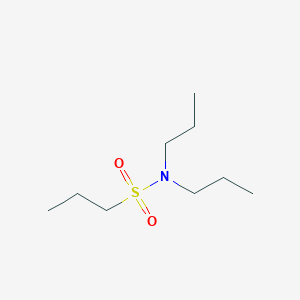
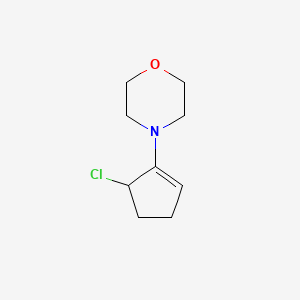
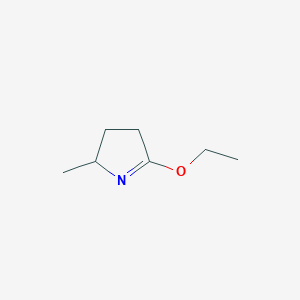
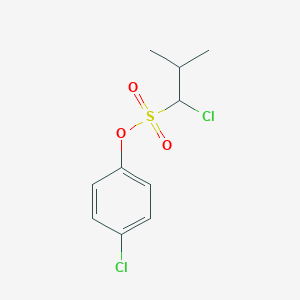
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
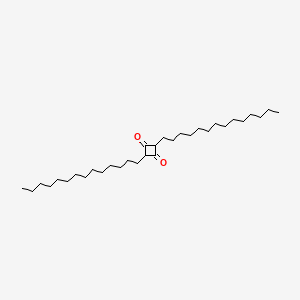
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
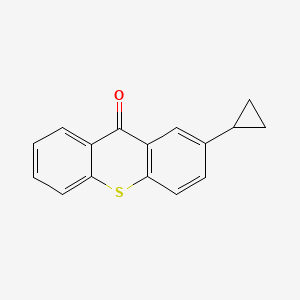
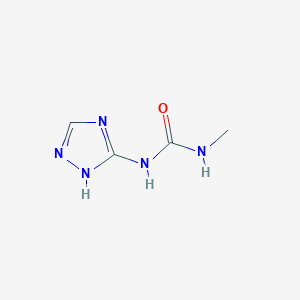
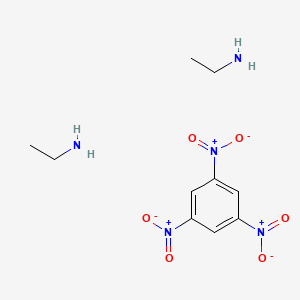
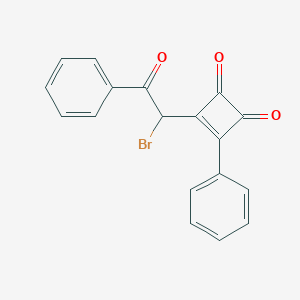
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
